molecular formula C20H40O2S B162388 Octadecyl thioglycolate CAS No. 10220-46-9

Octadecyl thioglycolate

Cat. No.: B162388
CAS No.: 10220-46-9
M. Wt: 344.6 g/mol
InChI Key: JQTFPHLEQLLQOT-UHFFFAOYSA-N
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Description

Octadecyl thioglycolate (CAS RN: 10220-46-9), also known as stearyl thioglycolate or mercaptoacetic acid octadecyl ester, is a long-chain alkyl ester with a thiol functional group. Its molecular formula is $ \text{C}{20}\text{H}{40}\text{O}_2\text{S} $, and it is characterized by an 18-carbon alkyl chain bonded to a thioglycolate moiety. This compound is primarily used in materials science and chemical synthesis, particularly in phase change materials (PCMs) for thermal management systems due to its thermal stability and reversible phase transitions . It is commercially available in technical-grade purity (>50% GC) and serves as a critical intermediate in specialty chemical production .

Preparation Methods

Trialkylamine-Mediated Esterification

Reaction Mechanism and Conditions

The trialkylamine-mediated method involves reacting thioglycolic acid with haloacetic acid esters in non-polar solvents. As detailed in US2467303A, thioglycolic acid (HSCH₂COOH) is first deprotonated using a trialkylamine (e.g., triethylamine) to form a trialkylammonium thioglycolate intermediate . This intermediate reacts with a haloacetic acid ester (XCH₂COOR, where R = octadecyl) to yield octadecyl thioglycolate. The process typically employs benzene or toluene as solvents and operates at temperatures between 28°C and 81°C .

Example Protocol (Adapted from US2467303A):

  • Reactants: Thioglycolic acid (0.382 mol), triethylamine (0.764 mol), n-octadecylchloroacetate (0.382 mol).

  • Solvent: Dry benzene (200 mL).

  • Conditions: Dropwise addition at 28°C, reflux at 81°C for 1 hour.

  • Yield: ~98% (theoretical recovery of amine hydrochloride) .

Catalytic System and By-Product Management

Triethylamine acts as both a base and a phase-transfer catalyst, facilitating the nucleophilic substitution of the halogen atom in the haloacetic acid ester. The by-product, trialkylammonium chloride, precipitates and is easily removed via filtration . This method minimizes side reactions such as disulfide formation due to the inert solvent environment.

One-Step Coproduction with Thiocarbohydrazide

Integrated Synthesis Pathway

CN103044300A discloses a single-step method where hydrazine hydrate, carbon disulfide, and chloroacetate react under alkaline conditions to simultaneously produce thiocarbohydrazide and thioglycolate salts . The thioglycolate salt (e.g., sodium thioglycolate) is subsequently esterified with stearyl alcohol (C₁₈H₃₇OH) to yield this compound.

Key Advantages:

  • Avoids hazardous by-products like hydrogen sulfide.

  • Alkaline conditions (pH 8–9) enhance reaction efficiency at 60–150°C .

Reaction Parameters:

  • Molar Ratio: Hydrazine hydrate:CS₂:chloroacetate = 2:1:1.

  • Catalyst: Sodium hydroxide (5% aqueous solution).

  • Yield: Thioglycolate salt isolation efficiency >90% .

Melt Esterification Approach

Adaptation from Octadecyl Acrylate Synthesis

CN101270046A describes a melt esterification technique for octadecyl acrylate, which can be modified for thioglycolate synthesis . Stearyl alcohol reacts directly with thioglycolic acid in the presence of acid catalysts (e.g., p-toluenesulfonic acid) under reflux.

Modified Protocol for Thioglycolate:

  • Reactants: Stearyl alcohol (76.8 g, 0.28 mol), thioglycolic acid (26.5 g, 0.28 mol).

  • Catalyst: p-Toluenesulfonic acid (1 g).

  • Conditions: 80–140°C for 5–6 hours, with water removal via Dean-Stark trap.

  • Yield: ~93–94% .

Solvent-Free Advantages

This method eliminates solvent use, reducing costs and environmental impact. However, excess thioglycolic acid requires neutralization with aqueous NaOH, complicating purification .

Thiol-Michael Click Reaction

Polymer-Centric Synthesis

A thiol-Michael addition strategy, reported in PMC10034841, functionalizes polymers with this compound . Cellulose acetate (CAA) reacts with octadecyl thiol (C₁₈H₃₇SH) in dimethyl sulfoxide (DMSO) using triethylamine as a base.

Procedure Highlights:

  • Reactants: CAA (1.14 g), octadecyl thiol (6 equivalents).

  • Solvent: DMSO (10 mL).

  • Conditions: Room temperature, 24-hour reaction.

  • Yield: 90% after precipitation .

Applications in Material Science

This method is favored for synthesizing functional polymers but requires post-reaction purification steps, including precipitation with n-pentane .

Hydrolysis of Thioglycolate Salts

Salt-to-Acid Conversion

US2945880A outlines the synthesis of thioglycolic acid via α-sodio-sodium acetate and sulfur at 100–250°C . The resulting sodium thioglycolate is acidified to thioglycolic acid, which is then esterified with stearyl alcohol.

Critical Steps:

  • Salt Formation: α-Sodio-sodium acetate + S → Sodium thioglycolate.

  • Acidification: HCl treatment to liberate thioglycolic acid.

  • Esterification: Acid-catalyzed reaction with stearyl alcohol.

Yield Limitations: Multi-step process reduces overall efficiency (~75–80%) .

Comparative Analysis of Methods

Method Catalyst Temperature Yield By-Products Scalability
Trialkylamine-MediatedTriethylamine28–81°C98%Trialkylammonium chlorideHigh (industrial)
One-Step CoproductionNaOH/KOH60–150°C90%NoneModerate
Melt Esterificationp-Toluenesulfonic acid80–140°C93–94%WaterHigh (solvent-free)
Thiol-Michael ReactionTriethylamineRoom temp90%NoneLow (specialized)
Salt HydrolysisHCl100–250°C75–80%Sodium chlorideModerate

Chemical Reactions Analysis

Types of Reactions: Octadecyl thioglycolate undergoes various chemical reactions, including:

    Oxidation: The thiol group in stearyl thioglycolate can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol and thiol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or other electrophiles are used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Stearyl alcohol, thioglycolic acid.

    Substitution: Thioethers, various derivatives depending on the electrophile used.

Scientific Research Applications

Transdermal Drug Delivery

One of the primary applications of octadecyl thioglycolate is in the field of transdermal drug delivery systems . OTG serves as a penetration enhancer , facilitating the absorption of therapeutic agents through the skin barrier. The mechanism involves the disruption of the stratum corneum, allowing larger molecules to permeate effectively.

Case Studies

  • Fungal Infections Treatment : A study demonstrated that formulations containing OTG significantly improved the efficacy of antifungal agents like Tolnaftate in treating conditions such as Tinea Pedis and Onycomycosis. Patients treated with OTG-enhanced formulations showed marked improvement in symptoms within a week, compared to standard treatments that lacked penetration enhancers .
  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : OTG has been shown to enhance the transdermal delivery of NSAIDs, such as Indomethacin, reducing systemic side effects associated with oral administration. In controlled trials, patients applying OTG-based gels reported less gastric irritation and effective localized pain relief .

Cosmetic Applications

In cosmetics, this compound is utilized for its ability to improve skin hydration and texture. It is often included in formulations aimed at enhancing skin penetration of active ingredients, such as moisturizers and anti-aging compounds.

Formulation Examples

Formulation Type Ingredients Purpose
GelIso-Octyl Thioglycolate, EthanolMoisturizing and anti-aging
OintmentThis compound, PetrolatumSkin barrier repair
CreamDodecyl Thioglycolate, GlycerinHydration and skin softening

Antioxidant Properties

The thiol (-SH) group in this compound provides antioxidant benefits, which are crucial in stabilizing sensitive compounds against oxidation. This property is particularly beneficial for formulations containing vitamins like Vitamin E, enhancing their shelf-life and efficacy.

Research Findings

  • Studies have indicated that OTG can regenerate oxidized antioxidants in formulations, thereby maintaining their activity over time. This characteristic is essential for products designed to combat oxidative stress on the skin .

Pharmaceutical Formulations

OTG's role extends into pharmaceutical applications where it can be combined with various drugs to enhance their stability and bioavailability. The compound's ability to form esters and amides with therapeutic agents allows for tailored drug delivery systems.

Innovative Compositions

  • Formulations combining OTG with tocopherol derivatives have been developed to create synergistic effects that improve both penetration and antioxidant activity. Such compositions are particularly useful in dermatological treatments where both therapeutic efficacy and skin health are priorities .

Toxicological Insights

  • Research indicates that OTG has a low toxicity profile compared to other thioglycolates. Toxicity studies have shown no significant adverse effects at recommended doses, making it suitable for both cosmetic and pharmaceutical applications .

Mechanism of Action

The mechanism of action of stearyl thioglycolate involves its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function. This interaction is particularly important in the context of enzyme inhibition and protein folding.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table and analysis compare octadecyl thioglycolate with key analogs in terms of structure, properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Functional Group Key Properties Applications References
This compound Thiol ester (-SCO-) Thermal stability, phase transition at ~143°C, purity >50% GC Phase change materials, chemical intermediates, lubricant additives
Octadecyl chloride Halogen (Cl) High thermal stability (~300°C), low friction coefficient (μ < 0.1) Lubricants, corrosion inhibitors
Sodium octadecyl sulfate Sulfate surfactant Insensitive to ethanol (up to 5% w/w), stabilizes titania dispersions Colloidal systems, surface chemistry, detergents
Octadecyl acetate Ester (-COO-) High bioactivity risk (Pa = 0.717 in toxicity assays) Pharmaceuticals, cosmetics (limited due to toxicity concerns)
Octadecyl isocyanate Isocyanate (-NCO) Reacts with amines/polymers, enhances mechanical properties in composites Nanocomposites, polyurethane additives, cellulose modification
Octadecyl gallate Phenolic ester Antioxidant (radical scavenging), melting point ~186°C Polymer stabilization, food preservatives
Octadecyl 3-mercaptopropionate Thiol ester (-SCO-) Similar to thioglycolate but with extended alkyl chain Lubricants, polymer additives

Structural and Functional Differences

  • Thiol Esters vs. Halogenated Compounds: this compound and octadecyl 3-mercaptopropionate share a thiol ester group, enabling sulfur-mediated reactivity (e.g., radical scavenging or crosslinking). In contrast, octadecyl chloride lacks sulfur but exhibits superior thermal stability (stable up to 300°C) due to its non-reactive C-Cl bond, making it suitable for high-temperature lubricants .
  • Surfactants vs. Esters: Sodium octadecyl sulfate is an ionic surfactant with a polar sulfate head, enabling colloidal stabilization in titania dispersions. Its performance is unaffected by ethanol (up to 5% w/w), unlike nonionic surfactants . This compound, being nonionic, is less effective in aqueous systems but excels in hydrophobic applications like PCMs.
  • Isocyanates vs. Antioxidants: Octadecyl isocyanate modifies polymer matrices (e.g., cellulose nanocrystals) via urea bond formation, enhancing mechanical strength in nanocomposites . Conversely, octadecyl gallate inhibits oxidation in polymers through phenolic hydroxyl groups, a mechanism absent in thioglycolate .

Research Findings and Data Highlights

  • Thermal Stability :
    this compound’s phase transition at 143°C makes it a candidate for PCMs in electronics cooling, whereas octadecyl gallate (melting point ~186°C) is better suited for high-temperature antioxidant applications .

  • Lubrication :
    Octadecyl chloride reduces friction coefficients (μ < 0.1) in solid state but increases surface damage above 20°C, unlike thioglycolate, which lacks halogen-related reactivity .

Biological Activity

Octadecyl thioglycolate (OTG), also known as stearyl thioglycolate, is a synthetic compound formed by the esterification of stearic acid and thioglycolic acid. Its unique amphiphilic properties allow it to interact with both hydrophobic and hydrophilic environments, making it a valuable compound in various biological and pharmaceutical applications. This article explores the biological activity of OTG, focusing on its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C20_{20}H40_{40}O2_2S
  • Molecular Weight : 344.60 g/mol
  • CAS Number : 10220-46-9

OTG exhibits biological activity primarily through its ability to induce localized inflammation and alter cellular processes. It has been shown to attract immune cells such as macrophages and neutrophils when injected subcutaneously, allowing researchers to study immune responses in controlled environments.

Inflammation Induction

The compound's role in inflammation is significant in research settings:

  • Mechanism : OTG triggers the release of pro-inflammatory cytokines, leading to an influx of immune cells to the site of injection.
  • Applications : Used in studies examining the immune system's behavior and potential therapeutic interventions for inflammatory diseases.

Hair Growth Cycle Disruption

OTG has also been utilized in dermatological research, particularly concerning hair follicle biology:

  • Mechanism : By disrupting the hair follicle cycle, OTG aids in understanding hair growth mechanisms.
  • Applications : Historically used in hair removal creams; current research focuses on its effects on hair follicle development.

Applications in Research and Industry

OTG's properties have led to diverse applications across several fields:

Application AreaDescription
Pharmaceuticals Enhancer for drug penetration through skin; used with NSAIDs for localized treatment without systemic effects .
Cosmetics Ingredient in hair removal products; aids in studying hair growth cycles.
Biological Research Model for studying immune responses and inflammation mechanisms .

Case Study 1: Immune Response Modulation

In a study examining the effects of OTG on immune cells, researchers injected OTG into laboratory animals. The results showed a significant increase in macrophage and neutrophil recruitment to the injection site, indicating that OTG effectively modulates the immune response. This study highlighted its potential use as a tool for investigating inflammatory diseases and therapies.

Case Study 2: Hair Follicle Dynamics

Research involving OTG applied to hair follicles demonstrated its ability to disrupt normal growth cycles. The study observed that follicles treated with OTG exhibited altered growth phases, suggesting that OTG can be a valuable compound for investigating hair biology and potential treatments for hair loss disorders.

Case Study 3: Drug Delivery Enhancement

A recent investigation assessed the efficacy of OTG as a penetration enhancer for topical formulations. Results indicated that formulations containing OTG significantly improved drug absorption through the skin compared to control formulations without OTG. This finding supports its application in enhancing the delivery of therapeutic agents directly to affected areas .

Q & A

Basic Research Questions

Q. What are the standard methods for assessing the purity of octadecyl thioglycolate, and how can discrepancies between analytical techniques be addressed?

Purity assessment typically employs gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. GC quantifies volatile impurities, while NMR confirms structural integrity . Discrepancies may arise due to non-volatile contaminants undetected by GC. To resolve this, combine multiple techniques (e.g., HPLC for non-volatile residues) and cross-validate results with literature-reported NMR shifts .

Q. How can researchers optimize the synthesis of this compound to improve yield and reproducibility?

Key steps include:

  • Purification : Use column chromatography (e.g., Shim-pack GIS C18 columns for reversed-phase separation) to isolate the product .
  • Reaction monitoring : Track thiol group reactivity via FT-IR spectroscopy to confirm esterification completion.
  • Temperature control : Maintain reaction temperatures below 40°C to prevent thermal degradation of the thioglycolate moiety .

Q. What are the critical parameters for characterizing this compound’s physical properties, such as melting point and stability?

Differential scanning calorimetry (DSC) is standard for determining melting points (e.g., reported at ~28°C ). For stability studies, thermogravimetric analysis (TGA) under nitrogen can assess decomposition thresholds. Note that polymorphic behavior, as seen in related octadecyl esters (e.g., rotator phases in octadecyl acrylate), may require X-ray diffraction to confirm crystalline phases .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s role in phase-change materials (PCMs) for thermal management systems?

  • Experimental setup : Use a controlled heating/cooling chamber to simulate transient thermal environments.
  • Performance metrics : Measure latent heat capacity via DSC and thermal cycling stability over 100+ cycles .
  • Comparative analysis : Benchmark against other PCMs (e.g., octadecyl 3-mercaptopropionate) to evaluate energy density and hysteresis .
  • Data interpretation : Apply molecular dynamics simulations to correlate chain-length effects with thermal behavior .

Q. What methodological strategies can resolve contradictions in reported reactivity data of this compound in polymerization studies?

Contradictions often stem from varying reaction conditions (e.g., initiator concentrations, UV intensity in photopolymerization). To address this:

  • Standardize protocols : Use photo-DSC to quantify polymerization kinetics under controlled UV wavelengths .
  • Phase-dependent analysis : Characterize reactivity in different polymorphic states (e.g., rotator vs. crystalline phases) using XRD and DSC .
  • Replicate literature methods : Cross-check results with peer-reviewed studies, ensuring solvents and catalysts are identical .

Q. How should researchers approach the development of a validated HPLC method for this compound quantification in complex matrices?

  • Column selection : Use Shim-pack GIST C18 columns with octadecyl groups for reversed-phase separation .
  • Mobile phase optimization : Test acetonitrile/water gradients to resolve peaks from co-eluting impurities.
  • Validation parameters : Assess linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (>95%) per ICH guidelines .
  • Inter-lab validation : Collaborate with multiple labs to ensure reproducibility, documenting all variables (e.g., column lot numbers, temperature) .

Q. Methodological Considerations

Q. What are the best practices for ensuring reproducibility in this compound synthesis and characterization?

  • Detailed documentation : Record exact reagent grades, equipment models (e.g., Shimadzu GC-2030), and environmental conditions (humidity, light exposure) .
  • Reference standards : Use certified thioglycolate esters (e.g., stearyl thioglycolate) for calibration .
  • Data sharing : Publish raw NMR/GC files in supplementary materials to enable peer validation .

Q. How can researchers mitigate challenges in analyzing this compound’s degradation products?

  • Advanced chromatography : Employ LC-MS/MS to identify non-volatile degradation byproducts.
  • Stability studies : Store samples under accelerated conditions (40°C/75% RH) and monitor via TGA-FTIR for real-time degradation profiling .
  • Comparative NMR : Track chemical shift changes in aged samples to pinpoint oxidation or hydrolysis sites .

Q. Data Analysis and Interpretation

Q. How should conflicting data on this compound’s compatibility with polymer matrices be analyzed?

  • Systematic review : Compile compatibility studies from peer-reviewed literature, noting variables like polymer crystallinity and thioglycolate concentration .
  • Controlled blending experiments : Prepare polymer-thioglycolate composites at varying ratios and test mechanical properties (tensile strength, elasticity) .
  • Statistical tools : Apply ANOVA to identify significant differences between formulations, accounting for batch-to-batch variability .

Q. What computational tools are recommended for modeling this compound’s interactions in supramolecular systems?

  • Molecular dynamics (MD) : Use software like GROMACS to simulate self-assembly behavior in lipid bilayers or micelles.
  • Density functional theory (DFT) : Calculate electronic properties to predict reactivity with metal catalysts .
  • Validation : Cross-check computational results with experimental data (e.g., XRD for structural accuracy) .

Properties

IUPAC Name

octadecyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H40O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19-23/h23H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTFPHLEQLLQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2S
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DSSTOX Substance ID

DTXSID1065005
Record name Acetic acid, mercapto-, octadecyl ester
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Molecular Weight

344.6 g/mol
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CAS No.

10220-46-9
Record name Stearyl thioglycolate
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Record name Octadecyl mercaptoacetate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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